butan-1-olate;niobium(5+)

sol-gel processing controlled hydrolysis moisture sensitivity

Niobium(V) n-butoxide (niobium pentabutoxide, Nb(OC₄H₉)₅, CAS 51030-47-8) is a Group 5 metal alkoxide existing as a colorless to pale-yellow liquid at ambient temperature. It belongs to the class of niobium penta-alkoxides employed as molecular precursors in sol-gel, solvothermal, and atomic layer deposition (ALD) routes to niobium-containing oxide films, nanoparticles, and membranes.

Molecular Formula C4H10NbO
Molecular Weight 167.03 g/mol
CAS No. 51030-47-8
Cat. No. B1581235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutan-1-olate;niobium(5+)
CAS51030-47-8
Molecular FormulaC4H10NbO
Molecular Weight167.03 g/mol
Structural Identifiers
SMILESCCCCO.[Nb]
InChIInChI=1S/C4H10O.Nb/c1-2-3-4-5;/h5H,2-4H2,1H3;
InChIKeyGCXYGTYQHDSNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niobium(V) n-Butoxide (CAS 51030-47-8) – Physical-Chemical Baseline for Precursor Selection


Niobium(V) n-butoxide (niobium pentabutoxide, Nb(OC₄H₉)₅, CAS 51030-47-8) is a Group 5 metal alkoxide existing as a colorless to pale-yellow liquid at ambient temperature [1]. It belongs to the class of niobium penta-alkoxides employed as molecular precursors in sol-gel, solvothermal, and atomic layer deposition (ALD) routes to niobium-containing oxide films, nanoparticles, and membranes . With a molecular weight of 458.47 g·mol⁻¹, a boiling point of 197 °C at 0.15 Torr, a density of 1.09 g·cm⁻³, and a flash point above 110 °C, the compound is packaged under inert atmosphere due to its inherent moisture sensitivity [1][2].

Why Niobium Alkoxide Analogs Cannot Be Interchanged: A Question of Hydrolysis Kinetics and Volatility


Within the niobium penta-alkoxide family, the alkyl chain length is not a trivial structural detail—it directly governs two properties that determine practical utility: (i) the rate of hydrolysis-condensation, which controls whether nanostructure formation is kinetically tractable or runaway, and (ii) volatility, which dictates the accessible temperature window for vapor-phase deposition. Niobium(V) ethoxide carries a Gelest hydrolytic sensitivity rating of 8 ('reacts rapidly with moisture, water, protic solvents'), while niobium(V) n-butoxide is rated 7 ('reacts slowly with moisture/water') on the same manufacturer-defined scale [1][2]. The volumetric, steric influence of the n-butoxy ligand also shifts the boiling point upward by ~55 °C relative to the ethoxide, expanding the thermal budget for film processing [3]. Simply replacing the n-butoxide with a cheaper or more readily available ethoxide, isopropoxide, or inorganic halide (e.g., NbCl₅) therefore alters both the kinetic landscape of the sol-gel chemistry and the vapor delivery characteristics, leading to divergent film morphology, porosity, and surface area in the final oxide product.

Quantitative Differentiation Evidence for Niobium(V) n-Butoxide Relative to Closest Analogs


Hydrolytic Sensitivity Rating: Head-to-Head Comparison on a Standardized Vendor Scale

On the Gelest hydrolytic sensitivity scale (1–8, where higher numbers denote faster reaction with moisture), niobium(V) n-butoxide is rated 7 ('reacts slowly with moisture/water'), whereas niobium(V) ethoxide is rated 8 ('reacts rapidly with moisture, water, protic solvents') [1][2]. The downgrade by one full rating unit reflects the steric shielding of the electrophilic niobium center by the larger n-butoxy ligand, translating into a measurably slower hydrolysis-condensation cascade under otherwise identical ambient conditions. This is the only direct, vendor-standardized quantitative comparison of hydrolysis sensitivity available across the niobium alkoxide family.

sol-gel processing controlled hydrolysis moisture sensitivity

Boiling Point and Vapor Pressure: Thermal Budget for Vapor-Phase Deposition

Niobium(V) n-butoxide exhibits a boiling point of 197 °C at 0.15 Torr, whereas niobium(V) ethoxide boils at 140–142 °C at 0.1 mmHg (≈0.1 Torr) [1]. The boiling point elevation of approximately 55 °C under comparable reduced pressure indicates significantly lower volatility for the butoxide. At a typical ALD precursor delivery temperature of 150 °C, the butoxide generates a vapor pressure that is an estimated order of magnitude lower than that of the ethoxide, based on the Trouton–Hildebrand relationship [2].

CVD precursor ALD precursor vapor pressure

Ultra-High Surface Area Nb₂O₅ Accessible via Solvothermal Processing of the Butoxide

Solvothermal processing of niobium(V) n-butoxide (NPB) in toluene at 573 K yields amorphous Nb₂O₅ powder with a BET surface area exceeding 200 m²·g⁻¹ [1]. In contrast, Nb₂O₅ obtained by atmospheric-pressure hydrolysis of NPB or from commercial niobic acid (Nb₂O₅·nH₂O) routinely falls below 50–100 m²·g⁻¹ [1]. The amorphous product derived from the butoxide solvothermal route exhibited a rate of photocatalytic hydrogen evolution from methanol–water that was higher than that of both crystalline Nb₂O₅ and amorphous Nb₂O₅ prepared by alternative hydrolysis methods [1].

photocatalysis high surface area oxide solvothermal synthesis

Thin-Film Electrochromic Coatings: Reproducible Thickness Control via Dip-Coating

Niobium(V) n-butoxide-derived sols, synthesized from BuONa and NbCl₅, yield electrochromic Nb₂O₅ thin films with a reproducible thickness of approximately 300 nm when deposited by dip-coating and calcined at 560 °C in an O₂ atmosphere for 3 hours [1][2]. In comparison, analogous sol-gel formulations using niobium ethoxide typically produce thinner films (<200 nm) under comparable dip-coating conditions, requiring multiple deposition cycles to achieve equivalent thickness [3].

electrochromic dip-coating thin film

Solvent Miscibility Profile: Compatibility with Non-Polar and Medium-Polarity Process Solvents

Niobium(V) n-butoxide is fully miscible with hydrocarbons, ketones, and esters—a solubility envelope that enables homogeneous solution formulations with non-polar solvents such as toluene, which is a preferred medium for solvothermal synthesis and moisture-sensitive processing [1][2]. In contrast, niobium(V) chloride (NbCl₅) is a crystalline solid that requires dissolution in chlorinated solvents or alcohols and releases HCl upon hydrolysis, complicating solvent selection and corrosion management . Niobium(V) ethoxide is also miscible with organic solvents but decomposes in water and reacts rapidly with protic solvents, limiting the range of co-solvents usable without triggering premature hydrolysis .

solvent compatibility formulation organic solvent miscibility

Procurement-Guiding Application Scenarios for Niobium(V) n-Butoxide


High-Surface-Area Amorphous Nb₂O₅ for Photocatalytic Dehydrogenation of Methanol

When the goal is to maximize the specific surface area of Nb₂O₅ for photocatalytic water-splitting or organic pollutant degradation, niobium(V) n-butoxide is the precursor of choice. Solvothermal processing in toluene at 573 K reproducibly delivers amorphous Nb₂O₅ with BET surface area >200 m²·g⁻¹, a value that is 2–4× higher than that obtained from atmospheric hydrolysis of the same precursor or from commercial niobic acid [1]. The resulting amorphous oxide outperforms crystalline TT-Nb₂O₅ and niobic acid in photocatalytic hydrogen evolution from aqueous methanol under deaerated conditions [1].

Sol-Gel Derived Nb₂O₅ Electrochromic Coatings in a Single Dip-Coating Cycle

For laboratories fabricating electrochromic test devices, niobium(V) n-butoxide-based sols enable deposition of ~300 nm Nb₂O₅ films in a single dip-coating step (calcined at 560 °C in O₂ for 3 h), compared to the <200 nm thickness achievable per cycle with ethoxide-derived sols [2][3]. The higher per-cycle thickness reduces the number of coating-calcination iterations required to reach a functional optical density, streamlining device prototyping.

Microporous Silica-Niobia Membranes via Controlled Cohydrolysis with TEOS

The hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) makes niobium(V) n-butoxide the alkoxide of choice for cohydrolysis with tetraethoxysilane (TEOS) in the fabrication of microporous silica-niobia composite membranes [4]. The slower, more controllable hydrolysis rate of the butoxide, relative to the ethoxide (rating 8), prevents phase separation during sol preparation and yields homogeneous mixed-oxide sols that give membranes with exceptionally low CO₂ permeability, relevant to pre-combustion carbon capture [4][5].

Non-Aqueous Sol-Gel Processing in Pure Hydrocarbon Media

When the synthetic protocol demands a strictly anhydrous, protic-solvent-free environment—as in non-hydrolytic sol-gel routes to high-k dielectrics or the synthesis of moisture-sensitive mixed-metal oxides—niobium(V) n-butoxide offers full miscibility with hydrocarbons, ketones, and esters without requiring alcohol or halogenated co-solvents [6]. This contrasts sharply with niobium pentachloride, which needs chlorinated solvents and generates corrosive HCl upon incidental hydrolysis, and with the ethoxide, whose rapid reaction with protic solvents limits co-formulation options [7].

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